molecular formula C12H21BrO2 B13336228 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane

3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane

Cat. No.: B13336228
M. Wt: 277.20 g/mol
InChI Key: RKFGLJZNQPCLJG-UHFFFAOYSA-N
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Description

3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane is a chemical compound with the molecular formula C12H21BrO2. It is characterized by the presence of a bromine atom, a dimethylcyclohexyl group, and an oxolane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane typically involves the bromination of 4-[(4,4-dimethylcyclohexyl)oxy]oxolane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 3-Iodo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane .

Scientific Research Applications

3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving the modification of biological molecules.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane involves its interaction with specific molecular targets. The bromine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxane
  • 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]tetrahydrofuran
  • 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]pyran

Uniqueness

3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

3-bromo-4-(4,4-dimethylcyclohexyl)oxyoxolane

InChI

InChI=1S/C12H21BrO2/c1-12(2)5-3-9(4-6-12)15-11-8-14-7-10(11)13/h9-11H,3-8H2,1-2H3

InChI Key

RKFGLJZNQPCLJG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)OC2COCC2Br)C

Origin of Product

United States

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